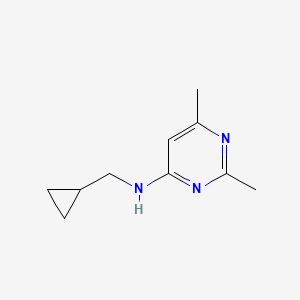![molecular formula C15H17NO2S2 B2726924 N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 2034547-78-7](/img/structure/B2726924.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-([2,3’-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide” is a complex organic molecule that contains a carboxamide group, a tetrahydrofuran ring, and a bithiophene moiety. Carboxamides are a class of organic compounds that are derived from carboxylic acids and have the general formula R-CO-NR’R’‘, where R, R’, and R’’ can be a variety of different groups . Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom . Bithiophene refers to a structure where two thiophene rings are connected .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Nuclear Magnetic Resonance (NMR) and Gas Chromatography/Mass Spectrometry (GC/MS) are commonly used techniques for analyzing the structure of organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Carboxamides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Research on compounds with similar structures to N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide reveals advancements in organic synthesis techniques and the exploration of chemical properties. For instance, Teng et al. (2013) demonstrated an efficient synthesis method for 3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives, highlighting the utility of related compounds in chemical synthesis under mild conditions and without the need for additional catalysts (Teng et al., 2013). This approach underscores the potential for synthesizing this compound using similar methodologies, possibly yielding high purity and efficiency.
Material Science and Polymer Chemistry
In the realm of material science, compounds bearing thiophene units have been employed for their electronic properties. Chen et al. (2005) investigated perylene bisimides functionalized with oligothiophene substituents, focusing on their electrochemical polymerization properties. These compounds exhibited significant fluorescence quenching due to efficient intramolecular electron transfer, suggesting their potential in electronic and optoelectronic applications (Chen et al., 2005). This research points towards the possible application of this compound in developing novel materials with unique electronic properties.
Chemical Sensing
The study of fluorescence properties and chemical sensing capabilities of related compounds indicates potential applications in sensing and environmental monitoring. For example, Huang and Tam-Chang (2010) reported on the fluorescence properties of certain perylene derivatives, demonstrating their potential as fluorescence probes for detecting changes in acid, temperature, and solvent polarity (Huang & Tam-Chang, 2010). Given the structural similarity, this compound could be explored for similar applications, leveraging its potential fluorescence or electronic properties for sensing applications.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-15(11-4-7-18-9-11)16-6-3-13-1-2-14(20-13)12-5-8-19-10-12/h1-2,5,8,10-11H,3-4,6-7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTSHBBVZACYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2726844.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2726847.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2726850.png)

![2-(2,2-diphenylacetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726855.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one](/img/structure/B2726857.png)

![N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2726859.png)
![8-chloro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B2726861.png)


![7-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2726864.png)
